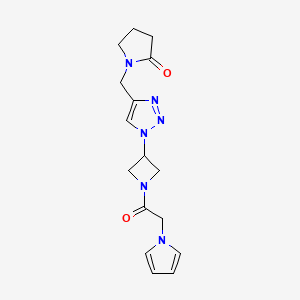
2-Amino-1-(1-benzylpyrrolidin-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanolamine (2-aminoethanol, monoethanolamine, ETA, or MEA) is a naturally occurring organic chemical compound with the formula HOCH2CH2NH2 or C2H7NO . The molecule is bifunctional, containing both a primary amine and a primary alcohol . Ethanolamine is a colorless, viscous liquid with an odor reminiscent of ammonia .
Synthesis Analysis
Amines can be synthesized by various methods, including reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, alkylation of potassium phthalimide, followed by hydrolysis of the N‑alkyl phthalimide so formed (i.e., the Gabriel synthesis), and reductive amination of aldehydes or ketones .Molecular Structure Analysis
The molecular structure of a compound like this would likely contain a benzyl group attached to a pyrrolidin-2-yl group, with an additional ethanolamine group attached. The exact structure would depend on the specific positions of these groups on the molecule .Chemical Reactions Analysis
Amines, including ethanolamines, can undergo a variety of chemical reactions, including reactions with acids to form salts, reactions with alkyl halides to form secondary, tertiary amines and quaternary ammonium salts, and reactions with nitrous acid to form diazonium salts .Physical And Chemical Properties Analysis
Ethanolamine is a colorless, viscous liquid with an unpleasant, ammonia-like odor . It has a molecular weight of 61.1, a boiling point of 339°F, a freezing point of 51°F, and is miscible in water .科学的研究の応用
Renewable Benzyl Alcohol Production
Research on the de novo biosynthesis of benzyl alcohol from renewable glucose in Escherichia coli highlights the potential of using non-natural pathways for the production of aromatic hydrocarbons. By engineering E. coli with a series of heterologous steps, researchers achieved benzyl alcohol titers as high as 114±1 mg/L, offering a renewable method for producing an important solvent and intermediate chemical used in various industries (Pugh et al., 2015).
Chemical Synthesis Innovations
A novel method involving the tandem O-H insertion/[1,3]-alkyl shift reaction with benzylic alcohols and rhodium azavinyl carbenoids was developed. This method provides a new way of converting C-OH bonds into C-C bonds, expanding the scope of substrates to include 1°-, 2°-, and 3°-benzylic alcohols and introducing a powerful technique for synthesizing α-aminoketones (Mi et al., 2016).
Structural Studies
The structural investigation of 1-benzyl-4-nitroso-5-aminopyrazole and its derivatives has provided insights into tautomerism, protonation, and E/Z isomerism. These studies have implications for understanding the behavior of similar compounds under different conditions, highlighting the complexity of their structural dynamics (Holschbach et al., 2003).
Copper(II) Complexes Formation
The synthesis and study of new unsymmetrical N-capped tripodal amines have led to the formation of novel Cu(II) complexes, demonstrating the significance of arm length and inter- and intramolecular interactions in complex formation. This research could influence the design of coordination compounds for various applications (Keypour et al., 2015).
Receptor Differentiation
Research differentiating β-receptor populations into β-1 and β-2 types based on structural modifications of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol provides a deeper understanding of sympathomimetic activity. This differentiation is crucial for developing targeted therapies in cardiovascular and respiratory diseases (Lands et al., 1967).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-amino-1-(1-benzylpyrrolidin-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-9-13(16)12-7-4-8-15(12)10-11-5-2-1-3-6-11/h1-3,5-6,12-13,16H,4,7-10,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQUSFVNTCAKAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(CN)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(1-benzylpyrrolidin-2-yl)ethan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2696637.png)


![2-(Tert-butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2696644.png)



![1-(3,4-dimethylphenyl)-4-isopropyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2696649.png)


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2696654.png)


